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Compound of Interest

Compound Name: 2-Methoxy-N-methylethanamine

Cat. No.: B1584131 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Methoxy-N-methylethanamine (CAS No. 38256-93-8), a key chemical intermediate in various

synthetic processes. This document is intended for researchers, scientists, and professionals in

drug development, offering detailed insights into the structural elucidation of this compound

using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Introduction: The Molecular Blueprint of 2-Methoxy-
N-methylethanamine
2-Methoxy-N-methylethanamine, with the molecular formula C₄H₁₁NO and a molecular

weight of 89.14 g/mol , is a bifunctional molecule containing both an ether and a secondary

amine group.[1] The accurate interpretation of its spectroscopic data is paramount for

confirming its structure, assessing its purity, and understanding its reactivity in chemical

transformations. This guide delves into the causality behind experimental choices and provides

a self-validating system for the protocols described, ensuring scientific integrity and

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Environments
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a

molecule. For 2-Methoxy-N-methylethanamine, both ¹H and ¹³C NMR are essential for a
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complete structural assignment.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Methoxy-N-methylethanamine, typically recorded in a deuterated

solvent like chloroform (CDCl₃), reveals five distinct proton environments.

Table 1: ¹H NMR Spectral Data of 2-Methoxy-N-methylethanamine[2]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.49 t 2H -O-CH₂-

3.36 s 3H -O-CH₃

2.74 t 2H -N-CH₂-

2.44 s 3H -N-CH₃

2.22 br s 1H -NH-

Interpretation and Rationale: The assignments are based on the chemical shifts,

multiplicities, and integration values. The methylene protons adjacent to the oxygen atom (-

O-CH₂-) are the most deshielded, appearing as a triplet at 3.49 ppm due to coupling with the

neighboring methylene group. The methoxy protons (-O-CH₃) appear as a sharp singlet at

3.36 ppm. The methylene protons adjacent to the nitrogen atom (-N-CH₂-) are also observed

as a triplet at 2.74 ppm. The N-methyl protons (-N-CH₃) give a singlet at 2.44 ppm. The

broad singlet at 2.22 ppm is characteristic of the amine proton (-NH-), with its broadness

attributed to quadrupole broadening and potential chemical exchange.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-
Methoxy-N-methylethanamine, four distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data of 2-Methoxy-N-methylethanamine
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Chemical Shift (δ) ppm (Predicted) Assignment

~72 -O-CH₂-

~59 -O-CH₃

~50 -N-CH₂-

~36 -N-CH₃

Expert Insight: The carbon attached to the oxygen in the ethoxy group (-O-CH₂-) is expected

to be the most downfield signal. The methoxy carbon (-O-CH₃) will also be in a similar

region. The carbon adjacent to the nitrogen (-N-CH₂-) and the N-methyl carbon (-N-CH₃) will

appear more upfield. The precise chemical shifts can be confirmed by acquiring a ¹³C NMR

spectrum.

Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of 2-Methoxy-N-
methylethanamine is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: -2 to 12 ppm

¹³C NMR Acquisition:
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Number of scans: 1024 or more

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 2-Methoxy-N-methylethanamine

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Weak-Medium, Broad
N-H Stretch (Secondary

Amine)

2980-2800 Strong C-H Stretch (Aliphatic)

~1460 Medium C-H Bend (CH₂ and CH₃)

~1120 Strong C-O-C Stretch (Ether)

~1100-1000 Medium C-N Stretch (Aliphatic Amine)

Authoritative Grounding: The presence of a secondary amine is indicated by the N-H

stretching vibration, which for aliphatic secondary amines typically appears as a single, weak

to medium intensity band in the 3350-3310 cm⁻¹ region.[3] The strong C-H stretching bands

are characteristic of the methyl and methylene groups. A prominent feature in the spectrum

is the strong C-O-C stretching vibration of the ether linkage, expected around 1120 cm⁻¹.

The C-N stretching of the aliphatic amine will also be present in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy
The FT-IR spectrum of liquid 2-Methoxy-N-methylethanamine can be obtained using the neat

liquid technique:

Sample Preparation: A drop of the neat liquid is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) plates.

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition:
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Scan range: 4000-400 cm⁻¹

Number of scans: 16-32

Resolution: 4 cm⁻¹

A background spectrum of the clean KBr/NaCl plates is recorded first and automatically

subtracted from the sample spectrum.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule, which is invaluable for structural confirmation.

Electron Ionization Mass Spectrum (EI-MS)
The EI-MS of 2-Methoxy-N-methylethanamine shows a molecular ion peak (M⁺) and several

characteristic fragment ions.

Table 4: Mass Spectrometry Data for 2-Methoxy-N-methylethanamine[2]

m/z Relative Intensity (%) Proposed Fragment

89 7.5 [C₄H₁₁NO]⁺ (Molecular Ion)

58 3.5 [CH₃NHCH₂CH₂]⁺

45 6.3 [CH₂OCH₃]⁺

44 100 [CH₂=NHCH₃]⁺

Trustworthiness through Fragmentation Analysis: The molecular ion peak at m/z 89 confirms

the molecular weight of the compound. The fragmentation pattern is consistent with the

structure of 2-Methoxy-N-methylethanamine. The base peak at m/z 44 is likely due to

alpha-cleavage, a common fragmentation pathway for amines, resulting in the stable N-

methylenemethanaminium ion. Another significant fragmentation is the cleavage of the C-C

bond adjacent to the ether oxygen, leading to the fragment at m/z 45.
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Experimental Protocol for Mass Spectrometry
A typical protocol for acquiring an EI-mass spectrum is as follows:

Sample Introduction: The sample is introduced into the ion source, often via a gas

chromatograph (GC-MS) for separation and purification.

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

Detector: An electron multiplier.

Data System: A computer system to record and process the data.

Conclusion
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The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive

approach to the structural elucidation and characterization of 2-Methoxy-N-
methylethanamine. The data presented in this guide, along with the detailed experimental

protocols and interpretations, offer a robust framework for scientists and researchers working

with this compound. The consistency across these different analytical techniques provides a

high degree of confidence in the assigned structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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